![molecular formula C18H23N3O2S B2928738 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide CAS No. 1007192-40-6](/img/structure/B2928738.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
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Overview
Description
“N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide” is a chemical compound that has received attention in recent years for its potential applications in various fields of research and industry. It is an aromatic amide and a thiophene .
Molecular Structure Analysis
The molecular formula of the compound is C14H17N3O2S2 . The InChI string representation of the molecule is InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC©©N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 .Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its average mass is 323.436 and its mono-isotopic mass is 323.07622 .Scientific Research Applications
Target-based Design and Synthesis
A study focused on the design, synthesis, and biological activity of new pyrazole amide derivatives for potential use as insecticides. Two compounds from this family demonstrated promising activity against the cotton bollworm, highlighting the potential of pyrazole amide derivatives in agricultural applications (Xi-le Deng et al., 2016).
Catalytic Asymmetric Cycloaddition
Another research explored the use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition reactions. This approach affords regiospecific annulation products, showcasing the synthetic utility of pyrazole derivatives in creating complex molecules (Xiaoyu Han et al., 2011).
Discovery of Malonyl-CoA Decarboxylase Inhibitors
Research discovered a new class of malonyl-coenzyme A decarboxylase inhibitors among this chemical family, indicating their potential application in treating ischemic heart diseases (Jie Cheng et al., 2006).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives were synthesized and screened as potential inhibitors of photosynthetic electron transport. This study contributes to understanding how these compounds could be utilized in developing new herbicides (C. B. Vicentini et al., 2005).
Synthesis and Biological Evaluation of Novel Derivatives
Novel substituted pyrazole amide derivatives were synthesized and evaluated for their insecticidal activities, highlighting the role of structure-guided optimization in discovering active ecdysone analogs for pest control (Xi-le Deng et al., 2016).
Mechanism of Action
The mechanism of action of this compound is not specified in the resources I have. Its mechanism of action would depend on its intended use, which could vary widely given that it’s a compound of interest in various fields of research and industry.
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)21-17(14-11-24(23)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHDXVWXTOQBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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